4'-tert-Butylacetophenone

Descripción

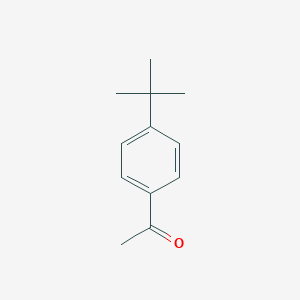

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFJYGWNYQCHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061337 | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-27-1, 43133-94-4 | |

| Record name | 4′-tert-Butylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-tert-Butylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-tert-Butylacetophenone CAS number 943-27-1

An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS 943-27-1)

This document provides a comprehensive technical overview of this compound, a para-substituted acetophenone derivative. It is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide covers its chemical and physical properties, synthesis protocols, key applications, and safety information.

This compound is a clear, colorless to pale yellow liquid at room temperature, characterized by a sweet, floral odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][2]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 943-27-1 | [3] |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Melting Point | 17-18 °C (dimorphic) | [2][3] |

| Boiling Point | 107-108 °C at 5 mmHg | [2][3] |

| 252-254 °C at 760 mmHg (estimated) | [5] | |

| Density | 0.964 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.520 - 1.521 | [2][3][6] |

| Flash Point | 86 °F (30 °C) | [2][5] |

| Water Solubility | Insoluble / 50 mg/L at 25 °C (est.) | [1][2][5] |

| logP (o/w) | 3.18 - 3.58 | [5][7][8] |

| Vapor Pressure | 0.0141 - 0.0186 mmHg at 25 °C | [2][8] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available[4][9] |

| ¹³C NMR | Available[10] |

| Mass Spectrometry (GC-MS) | Available[4] |

| Infrared (IR) Spectroscopy | Available[4] |

| Raman Spectroscopy | Available[4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation of tert-butylbenzene.[7][11] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][11][12]

General Synthesis Workflow

The diagram below illustrates the general workflow for the Friedel-Crafts acylation synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[6]

Materials:

-

Anhydrous aluminum chloride (514 g, 3.85 mol)

-

Carbon tetrachloride (2 L)

-

Acetyl chloride (302 g, 3.85 mol)

-

tert-Butylbenzene (469 g, 3.5 mol)

-

Ice (1.7 kg)

-

35% Hydrochloric acid (150 mL)

-

Water (500 mL)

Procedure:

-

Reaction Setup: A suitable reaction vessel is charged with 2 liters of carbon tetrachloride and 514 g (3.85 mol) of anhydrous aluminum chloride. The mixture is stirred vigorously.

-

Addition of Acetyl Chloride: The mixture is cooled to below 10 °C. 302 g (3.85 mol) of acetyl chloride is added over a period of 1 hour, maintaining the temperature below 10 °C.

-

Addition of tert-Butylbenzene: The reaction mixture is further cooled to below 5 °C. 469 g (3.5 mol) of tert-butylbenzene is then added slowly over a period of 3 hours, ensuring the temperature remains below 5 °C.[6]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional hour without external cooling, allowing it to slowly warm.

-

Workup (Quenching): The reaction mixture is carefully poured into a separate vessel containing a mixture of 1.7 kg of ice, 500 mL of water, and 150 mL of 35% hydrochloric acid.[6]

-

Separation and Neutralization: The organic phase is separated using a separatory funnel. It is then washed with water until neutral and subsequently dried over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Isolation: The solvent (carbon tetrachloride) is removed by distillation. The remaining crude product is this compound.[6]

Applications and Research Interest

This compound serves as a key intermediate in various chemical syntheses and has applications in the fragrance industry.

Logical Relationships in Synthesis

The compound is a building block for more complex molecules. Its role as a synthetic intermediate is visualized below.

Caption: Applications of this compound.

Its primary applications include:

-

Fragrance and Perfumery: Due to its sweet, floral scent, it is used as a fragrance ingredient in various consumer products.[1][4]

-

Pharmaceutical Intermediates: It is an impurity (Impurity B) that arises during the synthesis of the antihistamine drug Ebastine.[3][13] It is also a precursor for synthesizing other molecules of pharmaceutical interest, such as 4-tert-butylphenylacetic acid.[14]

-

Organic Synthesis: It is used as a starting material for the synthesis of other organic compounds, such as 2-pyridone derivatives.[3][13][15]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation.[16][17] Proper safety precautions must be observed during handling and storage.

Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | GHS02 (Flammable) | |

| Signal Word | Warning | [16] |

| Hazard Statements | H226: Flammable liquid and vapor. | |

| Causes skin irritation. | [16] | |

| Causes serious eye irritation. | [16] | |

| May cause respiratory irritation. | [16][17] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [17] |

| P233: Keep container tightly closed. | ||

| P240: Ground/bond container and receiving equipment. | ||

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [17] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a flammables area. | [16] |

| Incompatible Materials | Strong bases, strong acids, oxidizing agents. | [16] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a chemical fume hood. | [16] |

References

- 1. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 943-27-1 [chemicalbook.com]

- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [guidechem.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. This compound(943-27-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. 傅-克酰基化反应 [sigmaaldrich.com]

- 13. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 14. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 15. This compound, 98% | Fisher Scientific [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4'-tert-Butylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4'-tert-Butylacetophenone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and provides a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a para-substituted aromatic ketone. Its molecular structure, featuring a bulky tert-butyl group, significantly influences its physical properties. At room temperature, it typically presents as a clear, colorless to pale yellow liquid, though it can solidify at lower ambient temperatures.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₁₂H₁₆O | |||

| Molecular Weight | 176.25 | g/mol | [3] | |

| Melting Point | 17 - 18 | °C | (dimorphic) | [3][4] |

| Boiling Point | 107 - 108 | °C | at 5 mmHg | [3][4] |

| Density | 0.964 | g/mL | at 25 °C | [3] |

| Refractive Index | 1.5185 - 1.5225 | at 20 °C | ||

| Flash Point | 30 | °C | (closed cup) | [3] |

| Solubility in Water | Insoluble | [5] | ||

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and acetone. Slightly soluble in ethyl acetate and methanol. | [6][7] | ||

| Vapor Pressure | 0.019 | mmHg | at 25 °C (estimated) | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.521 | (estimated) | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is introduced and packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 10-15 °C below the expected melting point of 17 °C.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid disappears is recorded as the end of the range. For a pure sample of this compound, a sharp melting range of 1-2 °C is expected.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure.

Procedure:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a vacuum source and a manometer. A thermometer is positioned so that the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently in a heating mantle.

-

Pressure Control: The pressure is reduced to the desired level (e.g., 5 mmHg) using the vacuum pump.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter at a controlled temperature.

Procedure (using a pycnometer):

-

Calibration: The empty pycnometer is weighed. It is then filled with deionized water of a known temperature and weighed again to determine the volume of the pycnometer.

-

Measurement: The pycnometer is dried and filled with this compound at the desired temperature (e.g., 25 °C).

-

Calculation: The pycnometer containing the sample is weighed. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

A qualitative determination of solubility in various solvents can be performed through simple mixing experiments.

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL of water, ethanol, ether, etc.) is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual presence of undissolved material. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved compound is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Experimental Workflow: Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[8] The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

References

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. iipseries.org [iipseries.org]

- 3. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 4. This compound | 943-27-1 [chemicalbook.com]

- 5. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Solubility Profile of 4'-tert-Butylacetophenone in Organic Solvents: A Technical Guide

This guide provides a detailed overview of the solubility of 4'-tert-butylacetophenone in various organic solvents, intended for researchers, scientists, and professionals in drug development. It includes available solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 1-(4-tert-butylphenyl)ethanone, is a para-substituted acetophenone derivative.[1] It is a white to off-white crystalline solid or a clear colorless liquid at room temperature, characterized by a tert-butyl group attached to the phenyl ring.[2][3][4][5][6] Its molecular structure, particularly the presence of a hydrophobic tert-butyl group and a polar carbonyl group, dictates its solubility in different solvents.[2] Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and various analytical procedures.[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and limited quantitative solubility information.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | Insoluble[3][4][5][6][7][8] | 25 | Estimated solubility of 50 mg/L[9] |

| Methanol | CH₃OH | Protic | Slightly Soluble[3][4][5][6] | Not Specified | - |

| Ethanol | C₂H₅OH | Protic | Soluble[7][8][10] | Not Specified | - |

| 2-Propanol (Isopropanol) | C₃H₈O | Protic | Soluble[11] | Not Specified | - |

| Acetone | C₃H₆O | Aprotic | Soluble[2][11] | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | Slightly Soluble[3][4][5][6] | Not Specified | - |

| Chloroform | CHCl₃ | Aprotic | Slightly Soluble[3][4][5][6] | Not Specified | - |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Soluble[2][10] | Not Specified | - |

| Alkanes (e.g., Hexane) | - | Aprotic | Soluble[11] | Not Specified | - |

| Methylene Chloride | CH₂Cl₂ | Aprotic | Soluble[11] | Not Specified | - |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | - | Mixture | ≥ 2.5 mg/mL | Not Specified | Clear solution obtained. |

| DMSO/SBE-β-CD in Saline (10:90) | - | Mixture | ≥ 2.5 mg/mL | Not Specified | Clear solution obtained. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols describe common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Equilibrium (Shake-Flask) Method

This is a widely recognized method for determining thermodynamic solubility.

Objective: To create a saturated solution of this compound in a chosen solvent at a specific temperature and determine its concentration.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove any undissolved microcrystals.

-

Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Analytical Methods for Concentration Determination

This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes.

Procedure:

-

Accurately weigh the filtered saturated solution collected in the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to prevent loss of substance.

-

Once the solvent is completely removed, weigh the container with the dry residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

The solubility can then be expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/100 mL solvent).

This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent is transparent.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take the filtered saturated solution and dilute it accurately with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 6. This compound | 943-27-1 [chemicalbook.com]

- 7. scirp.org [scirp.org]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. chembk.com [chembk.com]

- 11. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 4'-tert-Butylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-tert-Butylacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a common component in fragrance chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with specific experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | Doublet | 2H | Ar-H (ortho to -COCH₃) |

| 7.48 | Doublet | 2H | Ar-H (meta to -COCH₃) |

| 2.59 | Singlet | 3H | -COCH₃ |

| 1.33 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O |

| 156.9 | Ar-C (para to -COCH₃) |

| 134.6 | Ar-C (ipso to -COCH₃) |

| 128.2 | Ar-CH (ortho to -COCH₃) |

| 125.4 | Ar-CH (meta to -COCH₃) |

| 35.1 | -C (CH₃)₃ |

| 31.1 | -C(C H₃)₃ |

| 26.5 | -COC H₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (tert-butyl) |

| 1682 | Strong | C=O stretch (aromatic ketone) |

| 1606 | Medium | C=C stretch (aromatic ring) |

| 1410 | Medium | C-H bend (methyl) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 1267 | Strong | C-C stretch |

| 830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 25 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M-CH₃]⁺ (Base Peak) |

| 133 | 10 | [M-C₃H₇]⁺ |

| 115 | 8 | [M-C₄H₉O]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 50 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are tailored for the analysis of this compound, which is a liquid at room temperature.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is free of any particulate matter.

2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

4. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[3][4]

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[3]

2. Data Acquisition:

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

3. Data Processing:

-

The instrument software will automatically perform the Fourier transform.

-

Perform a baseline correction if necessary.

-

Label the significant peaks in the spectrum.

Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic ketones.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure. The molecular ion peak and characteristic fragment ions should be identified.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

4'-tert-Butylacetophenone molecular weight and formula

An In-depth Technical Guide to 4'-tert-Butylacetophenone

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized in various sectors including pharmaceuticals, agrochemicals, and the fragrance industry. This document outlines its fundamental chemical properties, detailed synthesis protocols, and its applications, particularly for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as 1-(4-tert-butylphenyl)ethanone, is a para-substituted acetophenone.[1] At room temperature, it can present as a clear, colorless liquid or a white to off-white solid.[1][2][3] It is characterized by the molecular formula C12H16O and a molecular weight of 176.25 g/mol .[1][2][4][5][6][7]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C12H16O | [1][2][3][4][6][7][8] |

| Molecular Weight | 176.25 g/mol | [1][2][4][5][6][7] |

| CAS Number | 943-27-1 | [1][2][3][4][5][6][7][8][9] |

| Appearance | Clear colorless liquid or white to off-white solid | [1][2][3] |

| Melting Point | 17-18 °C (dimorphic) | [1][2][3][8] |

| Boiling Point | 107-108 °C @ 5 mmHg | [1][2][3][8] |

| Density | 0.964 g/mL at 25 °C | [1][2][8] |

| Refractive Index | n20/D 1.52 | [1][2][9] |

| Solubility | Insoluble in water; Soluble in alcohol and ether; Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2][8] |

| Flash Point | 86 °F (30 °C) | [1][3] |

Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of tert-butylbenzene.[3]

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound from tert-butylbenzene and acetyl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl3)

-

Carbon tetrachloride (CCl4)

-

Acetyl chloride (CH3COCl)

-

tert-Butylbenzene (C10H14)

-

Hydrochloric acid (HCl, 35%)

-

Water (H2O)

-

Ice

-

Nitrogen gas (N2)

-

Anhydrous sodium acetate

Procedure:

-

Reaction Setup: In a reaction vessel, place 514 grams (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.[9]

-

Addition of Acetyl Chloride: Vigorously stir the mixture while adding 302 grams (3.85 mol) of acetyl chloride over a period of 1 hour. Maintain the temperature below 10 °C during this addition.[9]

-

Addition of tert-Butylbenzene: Subsequently, add 469 grams (3.5 mol) of tert-butylbenzene to the reaction mixture over a 3-hour period, ensuring the temperature is kept below 5 °C.[9]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 1 hour without cooling.[9]

-

Quenching: Pour the reaction mixture into a separate vessel containing 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid to quench the reaction.[9]

-

Extraction and Purification: Separate the organic phase. Wash the organic layer to neutrality and then dry it.[9]

-

Solvent Removal: Distill off the carbon tetrachloride solvent. The resulting product is 600 grams of this compound.[9]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules.[3] Its applications are diverse, ranging from being a component in fragrances to a building block for pharmaceuticals and agrochemicals.[3]

-

Pharmaceutical Intermediate: It is an important precursor in the synthesis of more complex molecules. For instance, it is identified as an impurity in the synthesis of Ebastine, an antihistamine drug.[1][2] It is also used to synthesize 2-pyridone derivatives, which are scaffolds of interest in medicinal chemistry.[1][2][6]

-

Agrochemicals and Specialty Chemicals: The compound is used in the production of certain agrochemicals, polymers, and UV stabilizers.[3]

-

Research Applications: In a laboratory setting, it is used in studies related to organic synthesis methodologies and olfactory research.[3][10] For example, it can be a starting material for the Willgerodt-Kindler reaction to produce 4-tert-butylphenylacetic acid, another valuable chemical intermediate.[11]

References

- 1. This compound | 943-27-1 [chemicalbook.com]

- 2. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(943-27-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. 4′-tert-Butylacetophenone | Genome Context [genomecontext.com]

- 11. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethanone (4'-tert-Butylacetophenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanone, a key intermediate in organic synthesis. The document details its chemical identity, physical and chemical properties, and provides established experimental protocols for its synthesis and analysis.

Chemical Identity

The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: 1-(4-tert-butylphenyl)ethanone[1][2][3]

Synonyms: A variety of synonyms are used in literature and commercial listings for 1-(4-tert-butylphenyl)ethanone. The most common are listed below.

| Common Synonyms | Systematic & Other Names |

| 4'-tert-Butylacetophenone[1][4] | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-[1][5] |

| 4-tert-Butylacetophenone[1] | 1-(4-tert-Butylphenyl)ethan-1-one[6] |

| p-tert-Butylacetophenone[1] | 4-tert-Butylphenyl methyl ketone[1] |

| Acetophenone, 4'-tert-butyl-[1] | p-tert-Butylacetylbenzene[1] |

Chemical Structure:

Caption: Chemical structure of 1-(4-tert-butylphenyl)ethanone.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-tert-butylphenyl)ethanone is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [1][4][7] |

| Appearance | Clear colorless to light yellow liquid or solid | [2][4] |

| Density | 0.964 g/mL at 25 °C | [4][7][8] |

| Melting Point | 17-18 °C (dimorphic) | [4][7][8] |

| Boiling Point | 107-108 °C at 5 mmHg | [4][7][8] |

| Flash Point | 86 °F (30 °C) | [9] |

| Refractive Index (n20/D) | 1.52 | [7][8] |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and acetone. | [2][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1-(4-tert-butylphenyl)ethanone are outlined below.

This protocol describes a common and effective method for the preparation of 1-(4-tert-butylphenyl)ethanone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄)

-

Acetyl chloride (CH₃COCl)

-

tert-Butylbenzene (C₁₀H₁₄)

-

Hydrochloric acid (HCl), 35%

-

Water

-

Ice

Equipment:

-

Reaction flask with a stirrer

-

Dropping funnel

-

Cooling bath (ice-salt or other)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge a reaction flask with 514 g (3.85 mol) of anhydrous aluminum chloride and 2 L of carbon tetrachloride.

-

Cool the mixture to below 10 °C while stirring vigorously.

-

Add 302 g (3.85 mol) of acetyl chloride dropwise over 1 hour, maintaining the temperature below 10 °C.

-

Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, keeping the temperature below 5 °C.

-

After the addition is complete, continue stirring for 1 hour without cooling.

-

Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.

-

Separate the organic phase, wash it to neutrality with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Distill off the solvent (carbon tetrachloride) under reduced pressure.

-

The residue is 1-(4-tert-butylphenyl)ethanone. Further purification can be achieved by vacuum distillation.

Workflow Diagram:

Caption: Synthesis workflow for 1-(4-tert-butylphenyl)ethanone.

GC-MS is a powerful technique for the identification and quantification of 1-(4-tert-butylphenyl)ethanone. The following is a general protocol that can be adapted based on the available instrumentation.

Materials:

-

Sample of 1-(4-tert-butylphenyl)ethanone

-

High-purity solvent for dilution (e.g., dichloromethane or hexane)

-

Internal standard (optional, for quantification)

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

-

Syringe for sample injection

General GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).

-

If using an internal standard, add a known amount to the sample solution.

-

Inject 1 µL of the prepared solution into the GC-MS system.

-

Acquire the data according to the specified parameters.

-

Analyze the resulting chromatogram and mass spectrum. The retention time will be characteristic of the compound under the given conditions, and the mass spectrum will show a molecular ion peak and characteristic fragmentation pattern that can be compared to a reference library for confirmation.

Logical Relationship Diagram:

Caption: GC-MS analysis workflow.

References

- 1. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 943-27-1 [chemicalbook.com]

- 5. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4'-tert-ブチルアセトフェノン | this compound | 943-27-1 | 東京化成工業株式会社 [tcichemicals.com]

- 7. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

A Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 4'-tert-Butylacetophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 4'-tert-Butylacetophenone via the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution (EAS) chemistry. It details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data. Visual diagrams of the mechanism and experimental workflow are included to facilitate a deeper understanding of the process. This compound is a para-substituted acetophenone that serves as a valuable intermediate in the synthesis of various compounds, including pharmaceuticals like Ebastine.[1][2]

Core Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from tert-butylbenzene is achieved through a Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution (EAS), where an acyl group is introduced onto an aromatic ring.[3] The overall reaction involves treating tert-butylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]

The mechanism proceeds through several distinct steps:

Step 1: Generation of the Electrophile (Acylium Ion) The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) by coordinating with the chlorine atom. This coordination makes the chlorine a much better leaving group, facilitating its departure and the formation of a highly electrophilic, resonance-stabilized acylium ion.[5][6]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] The bulky tert-butyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects. However, steric hindrance from the large tert-butyl group strongly favors substitution at the para position, leading to this compound as the major product.[8][9]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom bearing the new acyl group.[4][7] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and forming the ketone product.[7][8]

Step 4: Catalyst Complexation and Workup The product, this compound, is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a complex with the strong Lewis acid catalyst, AlCl₃.[4][5] This complexation means that the catalyst is not truly regenerated, and a stoichiometric amount or more must be used.[4] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[5]

Visualizing the Mechanism and Workflow

Overall Reaction Scheme

Caption: Overall Friedel-Crafts acylation of tert-butylbenzene.

Detailed Electrophilic Aromatic Substitution Mechanism

Caption: Step-wise mechanism of Friedel-Crafts acylation.

Experimental Workflow

Caption: Simplified workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and physical properties of this compound based on a literature procedure.[10]

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |

|---|---|---|---|---|---|

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 469 | 3.5 | Aromatic Substrate |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 302 | 3.85 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | 514 | 3.85 | Lewis Acid Catalyst |

| Carbon Tetrachloride| CCl₄ | 153.82 | 2 L | - | Solvent |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

|---|---|

| Acetyl Chloride Addition Temp. | < 10 °C |

| tert-Butylbenzene Addition Temp. | < 5 °C |

| Post-addition Stir Time | 1 hour |

| Crude Product Yield | 600 g |

| Product Properties | |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass | 176.25 g/mol [11] |

| Appearance | Clear colorless liquid[1][11] |

| Boiling Point | 107-108 °C @ 5 mmHg[1] |

| Melting Point | 17-18 °C[1] |

| Density | 0.964 g/mL at 25 °C[1] |

| Refractive Index (nD20) | 1.520 - 1.521[1][10] |

Experimental Protocol

The following protocol is adapted from a documented industrial synthesis procedure.[10] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive materials and evolves HCl gas.[12]

Materials and Equipment:

-

Multi-neck reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Cooling bath (ice/salt or cryocooler)

-

tert-Butylbenzene (469 g, 3.5 mol)

-

Acetyl chloride (302 g, 3.85 mol)

-

Anhydrous aluminum chloride (514 g, 3.85 mol)

-

Carbon tetrachloride (2 L)

-

Separatory funnel

-

Rotary evaporator

-

Ice, water, and concentrated hydrochloric acid (35%)

Procedure:

-

Reactor Setup: Charge the reaction flask with anhydrous aluminum chloride (514 g) and carbon tetrachloride (2 L). Begin vigorous stirring and cool the mixture to below 10°C using an ice bath.[10]

-

Acylating Agent Addition: Slowly add acetyl chloride (302 g) to the stirred suspension over a period of 1 hour. Maintain the internal temperature below 10°C throughout the addition.[10]

-

Substrate Addition: After the acetyl chloride addition is complete, begin the dropwise addition of tert-butylbenzene (469 g) over a period of 3 hours. It is critical to maintain the reaction temperature below 5°C during this step to control the reaction rate and minimize side products.[10]

-

Reaction Completion: Once the tert-butylbenzene addition is finished, continue stirring the mixture for an additional hour, allowing it to warm gradually without external cooling.[10]

-

Quenching: Prepare a quench mixture of water (500 mL), crushed ice (1.7 kg), and concentrated hydrochloric acid (150 mL). Carefully and slowly pour the reaction mixture into the vigorously stirred quench mixture. This process is highly exothermic and will release HCl gas.

-

Workup and Isolation:

-

Transfer the quenched mixture to a large separatory funnel and allow the layers to separate.

-

Isolate the lower organic phase.[10]

-

Wash the organic phase sequentially with water until the aqueous washings are neutral to pH paper.

-

Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent.

-

-

Purification: Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator. The remaining residue is the crude this compound.[10] Further purification can be achieved by vacuum distillation if necessary.

References

- 1. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 943-27-1 [chemicalbook.com]

- 12. cerritos.edu [cerritos.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-tert-Butylacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butylacetophenone is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The Friedel-Crafts acylation of tert-butylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is a common and effective method for its preparation. This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this synthesis.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bulky tert-butyl group on the benzene ring predominantly directs the incoming acetyl group to the para position due to steric hindrance, leading to the selective formation of this compound.

Data Presentation

The following table summarizes quantitative data from various reported experimental conditions for the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction parameters.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anhydrous Aluminum Chloride (AlCl₃) | Acetyl Chloride | Carbon Tetrachloride | < 10 | 4 | ~98% | --INVALID-LINK-- |

| Anhydrous Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 to RT | 0.5 | High (unspecified) | Generic Protocol |

| Zeolite H-BEA | Acetic Anhydride | Solvent-free | 150 | 5 | ~75% | --INVALID-LINK-- |

| Ferric Chloride (FeCl₃) | Acetyl Chloride | Dichloromethane | Room Temperature | 2 | Moderate (unspecified) | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis using Anhydrous Aluminum Chloride

This protocol is adapted from a standard laboratory procedure for Friedel-Crafts acylation.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (or Dichloromethane as a safer alternative)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of carbon tetrachloride. Stir the suspension.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred suspension over 15 minutes, maintaining the temperature below 10°C.

-

Addition of tert-Butylbenzene: After the addition of acetyl chloride is complete, add tert-butylbenzene (13.4 g, 0.10 mol) dropwise from the addition funnel over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir until the ice has melted.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

The Friedel-Crafts acylation of tert-butylbenzene proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. The bulky tert-butyl group directs the substitution to the para position.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: 107-108 °C at 5 mmHg.[1]

-

¹H NMR (CDCl₃):

-

δ 7.91 (d, 2H, Ar-H ortho to C=O)

-

δ 7.47 (d, 2H, Ar-H ortho to t-Bu)

-

δ 2.59 (s, 3H, -COCH₃)

-

δ 1.34 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃):

-

δ 197.8 (C=O)

-

δ 156.8 (Ar-C para to C=O)

-

δ 134.4 (Ar-C ipso to C=O)

-

δ 128.2 (Ar-CH ortho to C=O)

-

δ 125.4 (Ar-CH ortho to t-Bu)

-

δ 35.1 (-C(CH₃)₃)

-

δ 31.1 (-C(CH₃)₃)

-

δ 26.6 (-COCH₃)

-

-

IR (neat, cm⁻¹):

-

~2965 (C-H stretch, alkyl)

-

~1680 (C=O stretch, ketone)

-

~1605 (C=C stretch, aromatic)

-

~830 (C-H bend, para-disubstituted)

-

Safety Precautions

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors.

-

Carbon Tetrachloride/Dichloromethane: Halogenated solvents are toxic and potentially carcinogenic. Use in a well-ventilated fume hood and wear appropriate gloves.

-

The reaction is exothermic: Proper temperature control is crucial, especially during the addition of reagents.

These application notes and protocols provide a comprehensive guide for the synthesis of this compound via Friedel-Crafts acylation, intended to be a valuable resource for professionals in research and drug development.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of tert-Butylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This reaction proceeds via electrophilic aromatic substitution, where an acyl halide or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][4] The resulting aryl ketone is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][6][7]

Unlike the related Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, providing a reliable method for synthesizing specific ketone isomers.[2] However, the reaction requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it, rendering the catalyst inactive.[1] This protocol provides a detailed experimental procedure for the acylation of tert-butylbenzene with acetyl chloride to synthesize 4'-tert-butylacetophenone.

Quantitative Data Summary

The following table summarizes the key reactants, their physical properties, and the stoichiometry used in this protocol, adapted from a representative synthesis.[8]

| Compound | Formula | MW ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Boiling Point (°C) | Notes |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 0.10 | 13.4 | 15.5 | 0.866 | 169 | Limiting Reagent |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.11 | 8.64 | 7.8 | 1.104 | 51 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.11 | 14.67 | - | - | 180 (subl.) | Lewis Acid Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 100 | 1.326 | 40 | Solvent |

| This compound | C₁₂H₁₆O | 176.25 | - | Theoretical: 17.63 | - | 0.964 | 107-108 / 5 mmHg[5] | Product |

Experimental Protocol

Objective: To synthesize this compound via Friedel-Crafts acylation of tert-butylbenzene.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for vacuum distillation or recrystallization

Procedure:

1. Reaction Setup (Performed in a Fume Hood): a. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with the water-sensitive reagents.[9] b. Cap the condenser and dropping funnel with septa and establish an inert atmosphere by flushing the system with dry nitrogen or argon gas.[9][10] c. To the flask, add 75 mL of anhydrous dichloromethane. d. Carefully and in portions, add anhydrous aluminum chloride (14.67 g, 0.11 mol) to the dichloromethane with stirring. The addition can be exothermic. Allow the resulting slurry to cool to room temperature.

2. Addition of Reagents: a. Cool the AlCl₃ slurry to 0 °C using an ice-water bath.[8][9] b. In a separate, dry conical flask, prepare a solution of acetyl chloride (8.64 g, 0.11 mol) in 15 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. c. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the internal temperature below 10 °C.[8][9] This will form the acylium ion electrophile.[2][9] d. After the addition is complete, prepare a solution of tert-butylbenzene (13.4 g, 0.10 mol) in 10 mL of anhydrous dichloromethane and transfer it to the dropping funnel. e. Add the tert-butylbenzene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.[8] f. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60 minutes to ensure completion.[8]

3. Reaction Quench and Work-up: a. Prepare a beaker containing approximately 100 g of crushed ice and 15 mL of concentrated hydrochloric acid. b. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.[8][9] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The acid destroys the aluminum chloride-ketone complex.[1] c. Transfer the entire mixture to a 500 mL separatory funnel. Shake well, venting frequently. d. Allow the layers to separate and collect the bottom organic layer (dichloromethane). e. Extract the aqueous layer with an additional 25 mL of dichloromethane.[9] f. Combine the organic layers and wash sequentially with: i. 50 mL of 1 M HCl ii. 50 mL of water iii. 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)[9] iv. 50 mL of brine (to aid in drying) g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8][9]

4. Product Isolation and Purification: a. Filter off the drying agent by gravity filtration. b. Remove the dichloromethane solvent using a rotary evaporator.[9] c. The crude product, this compound, is an oil or a low-melting solid.[5][7] Purify the crude product by either vacuum distillation or recrystallization from a suitable solvent like methanol or a hexane/ether mixture.[6][11] d. For recrystallization, dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[12][13][14] e. Isolate the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

5. Characterization: a. Determine the final mass and calculate the percentage yield. b. Characterize the product by measuring its melting point (if solid) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Friedel-Crafts acylation of tert-butylbenzene.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound CAS#: 943-27-1 [m.chemicalbook.com]

- 6. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 7. This compound | 943-27-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. mt.com [mt.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols: 4'-tert-Butylacetophenone as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4'-tert-Butylacetophenone as a versatile intermediate in various organic transformations. The following sections detail its application in key synthetic reactions, including oxidation, rearrangement, reduction, condensation, and its role in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 943-27-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [2] |

| Molecular Weight | 176.25 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Melting Point | 17-18 °C (dimorphic) | [3] |

| Boiling Point | 107-108 °C at 5 mmHg | [3] |

| Density | 0.964 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.52 | [3] |

Oxidation: Synthesis of 4-tert-Butylbenzoic Acid via the Haloform Reaction

The haloform reaction provides a classical method for the conversion of methyl ketones into carboxylic acids. This compound can be effectively oxidized to 4-tert-butylbenzoic acid using sodium hypochlorite (bleach) in the presence of a base. This transformation is particularly useful in the synthesis of various compounds where a 4-tert-butylbenzoyl group is required.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add an excess of commercial bleach (sodium hypochlorite solution, ~5-6%) (e.g., 10-15 eq).

-

Add a 10% aqueous solution of sodium hydroxide (e.g., 2-3 eq).

-

Heat the reaction mixture in a water bath at approximately 75°C for 30-60 minutes, with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench any excess bleach by adding a small amount of sodium sulfite.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl) until a white precipitate of 4-tert-butylbenzoic acid is formed.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

| Reactant (eq) | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound (1.0) | NaOCl (~10), NaOH (2.0) | Water | 75 | 0.5-1 | 4-tert-Butylbenzoic acid | Good to high |

Note: While a specific yield for this compound is not cited in the provided search results, the haloform reaction of methyl ketones is generally a high-yielding process.

Reaction Workflow:

Rearrangement: Synthesis of 4-tert-Butylphenylacetic Acid via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their derivatives. This compound undergoes this rearrangement in the presence of sulfur and an amine, typically morpholine, to yield 4-tert-butylphenylacetic acid after hydrolysis of the intermediate thiomorpholide.

Experimental Protocol:

-

To a round-bottom flask, add this compound (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).

-

Heat the mixture to reflux (around 130-140 °C) with constant stirring for 8-12 hours.

-

Monitor the formation of the thiomorpholide intermediate by TLC.

-

After completion, cool the reaction mixture.

-

For hydrolysis, add a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA).

-

Heat the mixture to 100 °C for 8 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of 2 to precipitate the carboxylic acid.

-

Collect the crude 4-tert-butylphenylacetic acid by filtration.

-

Purify the product by recrystallization from an appropriate solvent (e.g., 50% aqueous ethanol).[4]

Quantitative Data Summary:

| Reactant (eq) | Reagents (eq) | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound (1.0) | Morpholine (3.0), Sulfur (2.0) | 130-140 | 8-12 | 4-tert-Butylphenylthio-morpholide | - |

| 4-tert-Butylphenylthio-morpholide (1.0) | 20% NaOH, TEBA | 100 | 8 | 4-tert-Butylphenylacetic acid | Good[5] |

Reaction Pathway:

Reduction: Synthesis of 1-(4-tert-butylphenyl)ethanol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or dilute HCl.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify by column chromatography if necessary.

Quantitative Data Summary:

| Reactant (eq) | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound (1.0) | NaBH₄ (1.2) | Methanol | 0 to RT | 1-2 | 1-(4-tert-butylphenyl)ethanol | High |

Note: The reduction of acetophenones with NaBH₄ is generally a very high-yielding reaction.

Reduction Workflow:

Condensation: Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound can serve as the ketone component in the Claisen-Schmidt condensation with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, to form a chalcone. These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.

Experimental Protocol:

-

In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise at room temperature.

-

Continue stirring for several hours or until a precipitate forms.

-

Monitor the reaction by TLC.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the crude product.

-

Recrystallize from ethanol to obtain the pure chalcone.

Quantitative Data Summary:

| Reactant 1 (eq) | Reactant 2 (eq) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound (1.0) | Benzaldehyde (1.0) | NaOH | Ethanol/Water | RT | 2-4 | (E)-1-(4-(tert-butyl)phenyl)-3-phenylprop-2-en-1-one | High |

Condensation Pathway:

Synthesis of Heterocycles: 2-Pyridone Derivatives

This compound is a valuable precursor for the synthesis of substituted 2-pyridone scaffolds, which are present in many biologically active molecules. One approach involves a one-pot multicomponent reaction.

Experimental Protocol (Adapted from a general procedure for acetophenones):

-

In a reaction vessel, mix this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), an active methylene compound (e.g., methyl cyanoacetate, 1.0 eq), and a nitrogen source (e.g., ammonium acetate or a primary amine, excess).

-

The reaction can be performed neat or in a suitable high-boiling solvent.

-

Heat the mixture at an elevated temperature (e.g., 100-140 °C) for several hours. Microwave irradiation can also be employed to accelerate the reaction.[6]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with the same solvent, and dry.

-

Purify the product by recrystallization or column chromatography.

Logical Relationship for Multicomponent Synthesis: